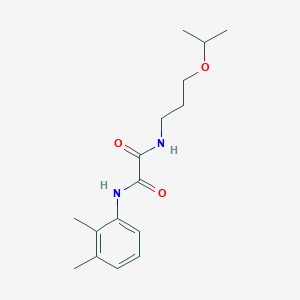
N-(2,3-dimethylphenyl)-N'-(3-isopropoxypropyl)ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dimethylphenyl)-N'-(3-isopropoxypropyl)ethanediamide, also known as DPI, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPI is a white crystalline powder with a molecular weight of 311.44 g/mol and a melting point of 86-88°C.
作用機序
N-(2,3-dimethylphenyl)-N'-(3-isopropoxypropyl)ethanediamide inhibits PKC by binding to its regulatory domain, preventing its activation by diacylglycerol (DAG) and Ca2+. PKC is involved in the phosphorylation of various proteins, including ion channels, receptors, and transcription factors. By inhibiting PKC, this compound modulates the activity of these proteins, leading to changes in cellular signaling.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to enhance the release of neurotransmitters, including glutamate and acetylcholine, which are involved in synaptic transmission. This compound has also been shown to modulate the activity of ion channels, including NMDA receptors, which are involved in learning and memory. Additionally, this compound has been shown to have anti-inflammatory effects and to inhibit the growth of cancer cells.
実験室実験の利点と制限
One of the main advantages of using N-(2,3-dimethylphenyl)-N'-(3-isopropoxypropyl)ethanediamide in lab experiments is its potency as a PKC inhibitor. It has been shown to be more effective than other PKC inhibitors, such as staurosporine and chelerythrine. Additionally, this compound has a relatively low toxicity profile, making it suitable for use in various cell and animal models. However, one of the limitations of using this compound is its solubility in aqueous solutions, which can make it challenging to administer in vivo.
将来の方向性
There are several future directions for research on N-(2,3-dimethylphenyl)-N'-(3-isopropoxypropyl)ethanediamide. One area of research is the development of more potent and selective PKC inhibitors based on the structure of this compound. Another area of research is the investigation of the effects of this compound on other signaling pathways, including the MAPK and PI3K pathways. Additionally, the potential therapeutic applications of this compound in the treatment of neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia, warrant further investigation.
Conclusion
In conclusion, this compound is a chemical compound that has significant potential for use in various fields of scientific research. Its potency as a PKC inhibitor, as well as its various biochemical and physiological effects, make it a valuable tool for investigating cellular signaling mechanisms. Further research is needed to explore its therapeutic potential in the treatment of neurological disorders and to develop more potent and selective PKC inhibitors based on its structure.
合成法
The synthesis of N-(2,3-dimethylphenyl)-N'-(3-isopropoxypropyl)ethanediamide involves a multi-step process that starts with the reaction of 2,3-dimethylaniline with 3-isopropoxypropylamine to form N-(2,3-dimethylphenyl)-N'-(3-isopropoxypropyl)ethylenediamine. This intermediate is then treated with ethyl chloroformate to obtain this compound. The overall yield of the synthesis process is approximately 50%.
科学的研究の応用
N-(2,3-dimethylphenyl)-N'-(3-isopropoxypropyl)ethanediamide has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of neuroscience. It has been shown to be a potent inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in neuronal signaling. PKC is involved in the regulation of various cellular processes, including synaptic plasticity, learning, and memory. This compound has been shown to enhance the long-term potentiation (LTP) of synaptic transmission, which is a cellular mechanism underlying learning and memory.
特性
IUPAC Name |
N'-(2,3-dimethylphenyl)-N-(3-propan-2-yloxypropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-11(2)21-10-6-9-17-15(19)16(20)18-14-8-5-7-12(3)13(14)4/h5,7-8,11H,6,9-10H2,1-4H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSIFKEFVGIZLOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(=O)NCCCOC(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

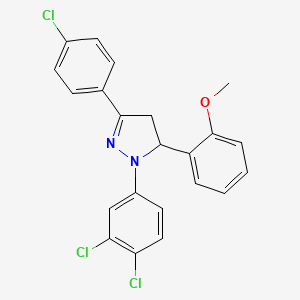
![2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-(2-phenylethyl)acetamide](/img/structure/B5003212.png)
![11-methyl-4-(3-thienylmethyl)-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5003223.png)
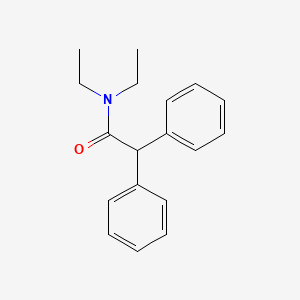
![2-{[(2-amino-5-bromophenyl)(phenyl)methyl]amino}acetohydrazide](/img/structure/B5003237.png)
![(3aS*,5S*,9aS*)-5-(2,5-dimethoxyphenyl)-2-methylhexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5003239.png)
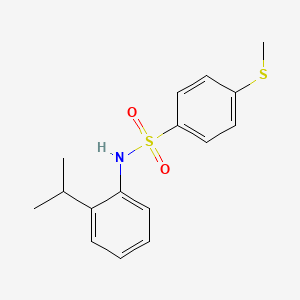
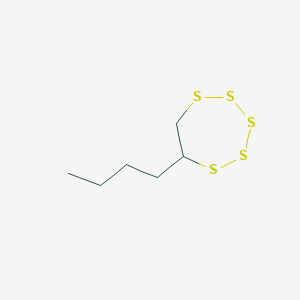
![5-[3-chloro-4-(2-propyn-1-yloxy)benzylidene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5003261.png)
![4-{[5-oxo-5-(2,2,3,3-tetrafluoropropoxy)pentanoyl]amino}phenyl 2,2,3,3-tetrafluoropropyl pentanedioate](/img/structure/B5003269.png)

![3-[(2-chlorobenzoyl)amino]-N-(2,5-dichlorophenyl)-4-methoxybenzamide](/img/structure/B5003285.png)
![2-cyano-N-(3-ethoxyphenyl)-3-[1-(4-hydroxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylamide](/img/structure/B5003292.png)
![N-{1-[(2-methoxyphenyl)amino]-2-oxo-2-phenylethyl}-2-furamide](/img/structure/B5003305.png)